Limitation: Absence of Direct Comparative Bioactivity Data for CAS 941990-52-9
A comprehensive search of public scientific literature and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) for CAS 941990-52-9 did not yield any quantitative bioactivity data (e.g., IC50, MIC, Ki) for this compound. While the compound is cited in patents claiming broad PGD2 receptor antagonistic activity for the chemical class [1], no specific assay results are reported for this exact molecule. Similarly, antibacterial SAR studies on related piperidine-acetamide scaffolds show that potency is highly dependent on specific substituents, meaning the activity of this compound cannot be reliably inferred from analogs [2]. This absence of direct data makes a quantitative differentiation from its closest analogs currently impossible.
| Evidence Dimension | Bioactivity (various targets) |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Related compounds in the class show activity (e.g., compound 8g in Iqbal et al. shows MIC values of 10.31-11.77 µM against multiple strains) |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
For procurement decisions based on biological function, the lack of verifiable target-specific data for this compound represents a critical evidence gap that must be resolved through custom screening before it can be prioritized over well-characterized analogs.
- [1] US8153793B2 - Sulfonamide derivative having PGD2 receptor antagonistic activity. Shionogi & Co., Ltd. View Source
- [2] Iqbal, K., Jamal, Q., Iqbal, J., Afreen, M. S., Sandhu, M. Z. A., Dar, E., ... & Iqbal, M. M. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Tropical Journal of Pharmaceutical Research, 16(2), 351-359. View Source
